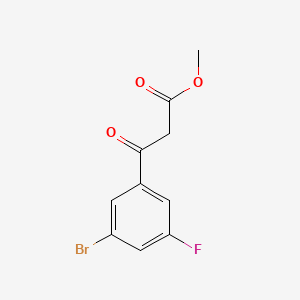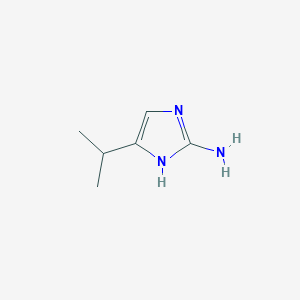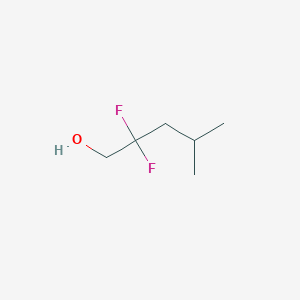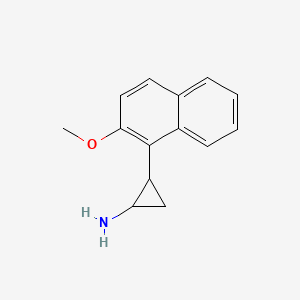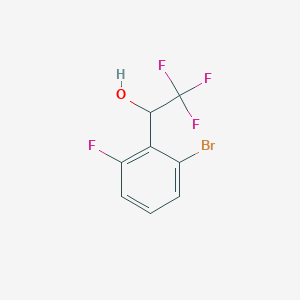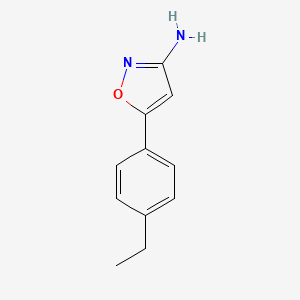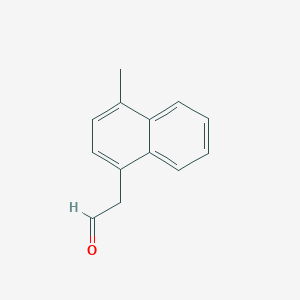
2-(4-Methylnaphthalen-1-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylnaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C₁₃H₁₂O It is a derivative of naphthalene, featuring a methyl group at the 4-position and an acetaldehyde group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Methylnaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylnaphthalene with acetyl chloride, followed by oxidation to yield the desired aldehyde. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation using industrial oxidizing agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(4-Methylnaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylnaphthalen-1-yl)acetic acid.
Reduction: 2-(4-Methylnaphthalen-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(4-Methylnaphthalen-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2-(4-Methylnaphthalen-1-yl)acetaldehyde can be compared with other naphthalene derivatives such as:
2-(1-Naphthyl)acetaldehyde: Similar structure but with the acetaldehyde group at the 1-position of naphthalene.
4-Methylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-Naphthaldehyde: Contains an aldehyde group but lacks the methyl substitution, affecting its reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
分子式 |
C13H12O |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
2-(4-methylnaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C13H12O/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13/h2-7,9H,8H2,1H3 |
InChI 键 |
RIMHEDCYZLIDRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


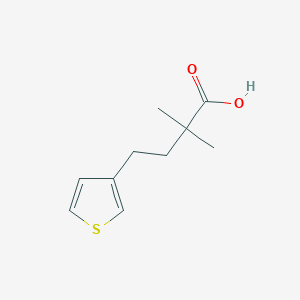
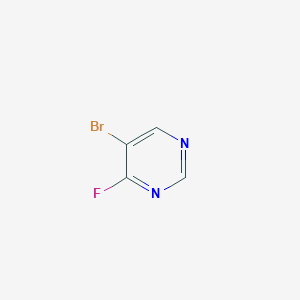
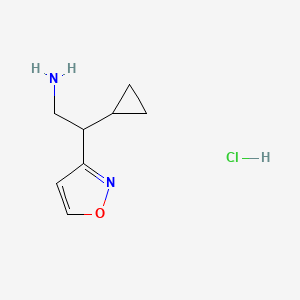
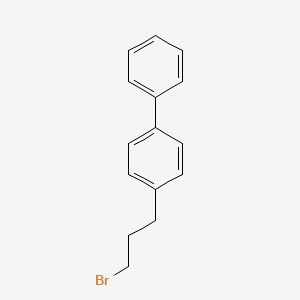

![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
